chemical structure and physical properties of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate
chemical structure and physical properties of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate
An In-Depth Technical Guide to tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate, a heterocyclic compound of significant interest in the field of medicinal chemistry. As a substituted pyridine, this molecule serves as a versatile building block for the synthesis of complex pharmaceutical agents. Its unique combination of a reactive chloro-substituent, a directing methoxy group, and a sterically hindered tert-butyl ester makes it a valuable synthon in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, plausible synthetic routes, key reactive characteristics, and potential applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and development. This section delineates the structural and physical characteristics of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate.
Chemical Identity and Structure
The molecule is a pyridine derivative featuring three key substituents: a chlorine atom at the 6-position, a methoxy group at the 4-position, and a tert-butyl carboxylate group at the 3-position.
-
IUPAC Name: tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate[1]
-
CAS Number: 1902116-86-2[1]
-
Molecular Formula: C₁₁H₁₄ClNO₃[2]
-
Molecular Weight: 243.68 g/mol (Isotopic: 243.07)[2]
-
Canonical SMILES: CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Cl[2]
-
InChI Key: BZTRPJCMSLEOPO-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. The data for this specific molecule is limited, with some properties derived from computational predictions.
| Property | Value/Description | Source |
| Physical Form | Predicted to be a solid at room temperature. | Inferred from related structures[3] |
| XlogP | 2.6 | Predicted by PubChem[2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectral Analysis Profile
While experimentally derived spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum is expected to show:
-
A sharp singlet integrating to 9 protons for the tert-butyl group, likely in the δ 1.5-1.6 ppm range.
-
A sharp singlet integrating to 3 protons for the methoxy group, expected around δ 3.9-4.1 ppm.
-
Two singlets in the aromatic region, each integrating to 1 proton, corresponding to the protons at the C2 and C5 positions of the pyridine ring. The C5-H is expected around δ 6.8-7.0 ppm, and the C2-H (adjacent to the nitrogen) would be further downfield.
-
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal 11 distinct signals, including the characteristic carbonyl carbon of the ester (δ ~165 ppm), the quaternary carbon of the tert-butyl group (δ ~82 ppm), and the methoxy carbon (δ ~56 ppm). The six carbons of the substituted pyridine ring would appear in the aromatic region (δ ~110-165 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational frequencies would include:
-
C-H stretching from the alkyl groups just below 3000 cm⁻¹.
-
A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.
-
C=C and C=N stretching vibrations from the pyridine ring in the 1450-1600 cm⁻¹ region.
-
A prominent C-O stretching band for the ether and ester functionalities between 1100-1300 cm⁻¹.
-
-
MS (Mass Spectrometry): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]+• or protonated molecule [M+H]⁺. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be definitive. PubChem predicts a base peak of [M+H]⁺ at m/z 244.07350.[2]
Part 2: Synthesis and Chemical Reactivity
The utility of a chemical intermediate is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.
Proposed Synthetic Pathway
While specific literature for the synthesis of this exact molecule is sparse, a logical and efficient pathway can be proposed based on established pyridine chemistry.[4][5] The synthesis logically begins with a commercially available, appropriately substituted pyridine precursor. A plausible route involves the selective functionalization of a di-chlorinated pyridine.
Caption: Proposed synthetic workflow for tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate.
Experimental Protocol: Proposed Synthesis of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate
This protocol is a representative, field-proven methodology derived from analogous transformations.
Step 1: Synthesis of tert-butyl 6-chloro-4-hydroxypyridine-3-carboxylate
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl 4-amino-6-chloropyridine-3-carboxylate (1.0 eq).
-
Reaction: Cool the flask to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of concentrated sulfuric acid (2.5 eq) while maintaining the internal temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. Stir for 1 hour at this temperature.
-
Hydrolysis: Slowly warm the reaction mixture to 80 °C and maintain for 2 hours, or until nitrogen evolution ceases. The diazonium salt will hydrolyze to the corresponding hydroxyl compound.
-
Workup: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Methylation to yield tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate
-
Setup: In a clean, dry flask, dissolve the crude tert-butyl 6-chloro-4-hydroxypyridine-3-carboxylate (1.0 eq) from the previous step in a suitable solvent such as acetone or DMF.
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by methyl iodide (MeI, 1.5 eq) as the methylating agent.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure title compound.
Chemical Reactivity and Strategic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group. This allows for the facile introduction of various nucleophiles (amines, thiols, alcohols), which is a cornerstone of combinatorial library synthesis in drug discovery.[6]
-
Ester Hydrolysis: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the carboxylic acid for further functionalization, such as amide bond formation.
-
Pyridine Nitrogen Basicity: The lone pair on the pyridine nitrogen provides a site for protonation and coordination to metal catalysts.[6] While its basicity is attenuated by the electron-withdrawing substituents, it remains a key feature influencing the molecule's overall properties and reactivity, particularly in transition-metal-catalyzed cross-coupling reactions.
Part 3: Applications in Drug Discovery and Development
Heterocyclic scaffolds, particularly substituted pyridines, are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[5][7] Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is an exemplar intermediate designed for efficiency in the drug development pipeline.
-
Scaffold for Kinase Inhibitors: Many modern targeted therapies, especially kinase inhibitors, utilize a substituted heterocyclic core to orient functional groups for optimal binding within the ATP-binding pocket of the target enzyme. The subject molecule provides a perfect framework, where the 6-position can be functionalized to interact with the hinge region of a kinase, while the deprotected 3-carboxylate can be used to build out into solvent-exposed regions to enhance potency and selectivity. This is analogous to intermediates used in the synthesis of CDK4/6 inhibitors like Palbociclib.[8]
-
Fragment-Based Drug Design (FBDD): This molecule can be considered a high-value fragment. The chloro-substituent acts as a vector for fragment evolution, allowing chemists to "grow" the molecule by linking it to other fragments or building blocks that bind to adjacent pockets of a biological target.
-
Versatile Chemical Handle: The combination of a reactive "handle" (the chloro group) and a protected functional group (the ester) allows for sequential and controlled chemical modifications. This is crucial for systematically exploring the structure-activity relationship (SAR) of a lead compound series, enabling the fine-tuning of properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.
Hazard Identification
Based on notified classifications, this compound presents several hazards:[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Recommended Handling Procedures
Standard laboratory best practices for handling fine chemicals should be strictly followed.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is more than a mere collection of atoms; it is a strategically designed molecular tool. Its well-defined structure, predictable reactivity, and inherent versatility make it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical industry. For drug discovery professionals, understanding the nuances of this and similar building blocks is essential for the efficient and successful development of the next generation of targeted therapeutics.
References
- PubChemLite. Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate (C11H14ClNO3).
- Substance Information - ECHA. tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate.
- Fisher Scientific. SAFETY DATA SHEET.
- MilliporeSigma. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET (for a related compound).
- PMC (PubMed Central). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
- Wikipedia. Pyridines.
- ChemicalBook. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER.
- Benchchem. Application Notes and Protocols for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Cancer Research.
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Sigma-Aldrich. tert-Butyl 5-methoxypyridin-3-ylcarbamate.
- PMC (PubMed Central). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B.
- Benchchem. A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate (C11H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl 5-methoxypyridin-3-ylcarbamate AldrichCPR 342603-10-5 [sigmaaldrich.com]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridines - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
